molecular formula C23H29N3O11S B12378853 Minocycline-d6 (sulfate)

Minocycline-d6 (sulfate)

Cat. No.: B12378853
M. Wt: 561.6 g/mol
InChI Key: KQNKTROCXFXYSB-BIBSPBESSA-N
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Description

Minocycline-d6 (sulfate) is a deuterated form of minocycline, a semi-synthetic tetracycline antibiotic. This compound is labeled with deuterium, which is a stable isotope of hydrogen. Minocycline itself is known for its broad-spectrum antibacterial activity and is used to treat various infections. The deuterated form, Minocycline-d6 (sulfate), is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of minocycline, as well as its interactions with biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Minocycline-d6 (sulfate) can be synthesized through several methods. One common approach involves the deuteration of minocycline using deuterated reagents. The process typically includes the following steps:

    Deuteration of Minocycline: Minocycline is reacted with deuterated reagents such as deuterated water (D2O) or deuterated solvents under controlled conditions to replace hydrogen atoms with deuterium.

    Purification: The deuterated minocycline is then purified using techniques such as chromatography to obtain Minocycline-d6.

    Sulfate Formation: The deuterated minocycline is reacted with sulfuric acid to form Minocycline-d6 (sulfate).

Industrial Production Methods

Industrial production of Minocycline-d6 (sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Minocycline-d6 (sulfate) undergoes various chemical reactions, including:

    Oxidation: Minocycline-d6 can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert Minocycline-d6 into its reduced forms.

    Substitution: Substitution reactions can occur at specific positions on the minocycline molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a variety of minocycline analogs .

Scientific Research Applications

Minocycline-d6 (sulfate) has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of minocycline in biological systems.

    Pharmacodynamic Studies: Helps in understanding the drug’s effects on biological systems and its mechanism of action.

    Drug Interaction Studies: Used to investigate interactions between minocycline and other drugs or compounds.

    Neuroprotective Research: Minocycline has shown neuroprotective properties, and Minocycline-d6 is used to study these effects in detail.

    Cancer Research: Minocycline-d6 is used to explore its potential anti-cancer properties and mechanisms.

    Inflammatory Disease Research: Used to study the anti-inflammatory effects of minocycline and its potential therapeutic applications .

Mechanism of Action

Minocycline-d6 (sulfate) exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth. Additionally, minocycline has been shown to inhibit the activity of matrix metalloproteinases and reduce inflammation, contributing to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Minocycline-d6 (sulfate) is compared with other similar compounds such as:

    Doxycycline: Another tetracycline antibiotic with similar antibacterial properties but different pharmacokinetic profiles.

    Tetracycline: The parent compound of minocycline, with a broader spectrum of activity but lower efficacy.

    Tigecycline: A newer tetracycline derivative with enhanced activity against resistant bacterial strains.

Uniqueness

Minocycline-d6 (sulfate) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. The deuterium atoms provide a distinct mass difference, making it easier to trace and study the compound in biological systems .

Conclusion

Minocycline-d6 (sulfate) is a valuable compound in scientific research, offering insights into the pharmacokinetics, pharmacodynamics, and therapeutic potential of minocycline. Its unique properties and wide range of applications make it an essential tool in various fields of study.

Properties

Molecular Formula

C23H29N3O11S

Molecular Weight

561.6 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid

InChI

InChI=1S/C23H27N3O7.H2O4S/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;1-5(2,3)4/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);(H2,1,2,3,4)/t9-,11-,17-,23-;/m0./s1/i1D3,2D3;

InChI Key

KQNKTROCXFXYSB-BIBSPBESSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C)C([2H])([2H])[2H].OS(=O)(=O)O

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.OS(=O)(=O)O

Origin of Product

United States

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